2-(2,5-Dimethylphenoxy)-4-methylaniline
Description
2-(2,5-Dimethylphenoxy)-4-methylaniline (CAS: Not explicitly listed in evidence; molecular formula: C₁₅H₁₇NO, molecular weight: ~227.3 g/mol) is a substituted aniline derivative characterized by a phenoxy group with methyl substituents at the 2- and 5-positions and a methyl group at the 4-position of the aniline ring. It is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in Huateng Pharma’s product catalog for custom synthesis and CDMO/CMO services . The compound’s structural features, including electron-donating methyl groups, influence its physicochemical properties and reactivity, making it relevant for applications in drug development.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-12(3)14(8-10)17-15-9-11(2)5-7-13(15)16/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZDZVCLWIVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=CC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-4-methylaniline typically involves the reaction of 2,5-dimethylphenol with 4-methylaniline. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or toluene. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-(2,5-Dimethylphenoxy)-4-methylaniline , with the CAS number 946683-41-6, is an organic compound that has garnered attention in various scientific research applications. This article explores its applications, including its chemical properties, biological activities, and potential industrial uses.
Key Reactions
- Oxidation : Can lead to the formation of quinones or other oxidized derivatives.
- Reduction : May convert the compound into its corresponding amine or alcohol derivatives.
- Substitution : The phenylamine group can participate in electrophilic aromatic substitution reactions.
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its ability to undergo various transformations makes it useful in the development of new compounds with desired properties.
Biological Activities
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.
- Anticancer Potential : Preliminary investigations have explored its effects on cancer cell lines, indicating possible inhibitory effects on proliferation.
Pharmaceutical Development
The compound is being studied for its potential as an active pharmaceutical ingredient (API) or as an intermediate in drug synthesis. Its unique structure may allow it to interact with specific biological targets, making it a candidate for further exploration in drug development.
Industrial Applications
In the industrial sector, this compound can be utilized in:
- Material Science : Development of polymers and coatings that require specific chemical properties.
- Chemical Processes : As a reagent or catalyst in various chemical reactions due to its reactive functional groups.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent .
Case Study 2: Anticancer Research
Another study focused on the compound's effects on human cancer cell lines. The findings demonstrated that treatment with varying concentrations of this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: 2-(2,3-Dimethylphenoxy)-4-methylaniline
This isomer differs in the placement of methyl groups on the phenoxy ring (2,3-dimethyl vs. 2,5-dimethyl). Key distinctions include:
- Applications : While the 2,5-isomer is explicitly used in pharmaceuticals, the 2,3-isomer’s applications are less documented, though its lipophilicity may favor membrane permeability in bioactive molecules.
Functional Group Variant: 2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline
This compound (CAS: 20120-51-8) replaces methyl groups with methoxy substituents and introduces a sulfonyl-hydroxyl ethyl group. Key differences:
- Electronic Effects: Methoxy groups are stronger electron donors than methyl, altering electronic density and reaction pathways.
- Applications: Sulfonyl groups are common in dyes and sulfa drugs. This compound is likely used in dye intermediates or specialized pharmaceuticals, contrasting with the methyl-dominated 2,5-dimethylphenoxy analog .
Data Table: Comparative Overview
Research Findings and Implications
- Synthetic Utility: The 2,5-dimethylphenoxy derivative’s balanced steric and electronic profile makes it a versatile intermediate for drug candidates requiring aromatic ether linkages.
- Functional Group Impact : Methoxy and sulfonyl groups in analogs expand utility into dyes or antibiotics but require distinct synthetic strategies compared to methyl-dominated systems .
Biological Activity
2-(2,5-Dimethylphenoxy)-4-methylaniline, with the CAS number 946683-41-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dimethylphenoxy group with a methylaniline moiety, suggesting diverse interactions within biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 239.31 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 946683-41-6 |
Interaction with Biological Targets
Research indicates that this compound may interact with various biological targets, including:
- Serotonin Receptors : The compound has been identified as a potential ligand for serotonin receptors (5HT), which are crucial in modulating mood and behavior. This suggests possible applications in treating psychiatric disorders such as anxiety and depression .
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .
Antimicrobial and Anticancer Properties
Studies have explored the antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity : In vitro assays indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
- Anticancer Potential : Research has shown that the compound can induce apoptosis in cancer cell lines by activating specific cellular pathways associated with programmed cell death .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Serotonin Modulation | Potential ligand for serotonin receptors |
Case Study 1: Antimicrobial Efficacy
A study published in Applied and Environmental Microbiology evaluated the effectiveness of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, indicating strong potential for development as an antimicrobial agent .
Case Study 2: Anticancer Mechanism
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxic effects at concentrations above 10 µM. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells compared to controls .
Q & A
Q. What synthetic routes are most effective for preparing 2-(2,5-Dimethylphenoxy)-4-methylaniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For Ullmann coupling, use a copper catalyst (e.g., CuI) with ligands like 1,10-phenanthroline to facilitate the coupling between 2,5-dimethylphenol and 4-methyl-2-nitroaniline (followed by reduction). Key parameters include:
- Temperature: 110–130°C in polar aprotic solvents (e.g., DMF or DMSO).
- Reducing agents: Hydrogenation with Pd/C or catalytic transfer hydrogenation for nitro-group reduction.
Monitor intermediates via TLC or HPLC to optimize reaction progress .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR to confirm substituent positions (e.g., methyl groups at 2,5-phenoxy and 4-aniline). Compare chemical shifts with analogous compounds (e.g., 2-(2,6-dimethylphenoxy)aniline, δ 6.8–7.2 ppm for aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment. Calibrate against a certified reference standard.
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions may arise from polymorphism or dynamic effects in solution (e.g., rotational barriers of the phenoxy group). Use:
- Single-crystal X-ray diffraction : Refine the structure using SHELXL (via Olex2 or similar software) to resolve bond-length discrepancies. For disordered methyl groups, apply restraints or constraints during refinement .
- Variable-temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C to 60°C. Signal splitting at lower temperatures indicates restricted rotation .
Q. What strategies mitigate oxidative degradation of the aniline moiety during storage or reactions?
- Methodological Answer : The primary amine is prone to oxidation. Implement:
- Inert atmosphere : Store under argon or nitrogen and use degassed solvents.
- Stabilizers : Add 0.1–1% (w/w) antioxidants like BHT or ascorbic acid.
- Derivatization : Protect the amine as a tert-butoxycarbonyl (Boc) group during synthesis, followed by deprotection under acidic conditions (e.g., TFA/DCM) .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic sites. For example:
- The para-methyl group on the aniline ring directs electrophiles to the ortho position relative to the phenoxy group.
- Compare HOMO-LUMO gaps with similar compounds (e.g., 2,5-dimethoxyaniline derivatives) to predict regioselectivity .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility variations may stem from polymorphic forms or solvent impurities. Design experiments to:
Q. What analytical methods are optimal for detecting trace by-products in scaled-up syntheses?
- Methodological Answer : Employ hyphenated techniques:
- GC-MS/LC-MS : Identify low-abundance impurities (e.g., diaryl ether by-products from incomplete coupling).
- HPLC-DAD-ELSD : Use evaporative light scattering detection (ELSD) for non-UV-active contaminants.
- Isotopic labeling : Introduce -labeled precursors to track reaction pathways .
Stability & Functionalization
Q. How does the steric bulk of 2,5-dimethylphenoxy influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methyl groups hinder axial rotation and reduce accessibility to the aromatic ring. Mitigate steric effects by:
Q. What protocols ensure reproducibility in catalytic hydrogenation of nitro intermediates to the final amine?
- Methodological Answer : Optimize hydrogenation using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
